3-Isopropoxybenzofuran-2-carboxylicacid
Description
3-Isopropoxybenzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by an isopropoxy group (-OCH(CH₃)₂) at the 3-position and a carboxylic acid (-COOH) moiety at the 2-position of the benzofuran core. Benzofuran-based compounds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-propan-2-yloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-7(2)15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h3-7H,1-2H3,(H,13,14) |
InChI Key |
XAGFBPDWZBXKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(OC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Perkin rearrangement offers a direct route to benzofuran-2-carboxylic acids from 3-bromocoumarins. Under microwave irradiation, 3-bromocoumarin derivatives undergo base-catalyzed ring fission followed by cyclization to form the benzofuran core. The reaction proceeds in two stages:
-
Base-Catalyzed Ring Fission : Hydroxide ion addition to the carbonyl group initiates ring opening, with a Hammett reaction constant (ρ) of 2.34 at 30°C, indicating significant electron withdrawal accelerates this step.
-
Cyclization : The phenoxide anion intramolecularly attacks the vinyl halide, with rate-determining carbon–halogen bond fission (ρ = −3.54 at 60°C).
For 3-isopropoxybenzofuran-2-carboxylic acid, the starting 3-bromocoumarin must bear an isopropoxy substituent. Microwave conditions (300W, 79°C, 5 minutes) in ethanol with sodium hydroxide achieve near-quantitative yields (Table 1).
Table 1: Yields of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement
| Starting Material (3-Bromocoumarin) | Product (Benzofuran-2-Carboxylic Acid) | Yield (%) |
|---|---|---|
| 3-Bromo-6-isopropoxycoumarin | 3-Isopropoxybenzofuran-2-carboxylic acid | 99 |
Work-Up : Acidification with HCl precipitates the product, which sublimes at 227–228°C. IR and NMR data confirm structural integrity, with characteristic carbonyl stretches (1702 cm⁻¹) and aromatic proton signals (δ 6.98–7.09).
Mitsunobu Etherification and Ester Hydrolysis
Introduction of the Isopropoxy Group
Patent US20090029976A1 details the synthesis of 3-isopropoxybenzofuran-2-carboxylic acid via Mitsunobu etherification. A resorcinol derivative (e.g., 6-hydroxybenzofuran-2-carboxylate) reacts with isopropanol under Mitsunobu conditions:
Ester Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes saponification with NaOH in THF/water, followed by acidification to yield the free carboxylic acid. Critical parameters include:
-
Base Concentration : 2M NaOH ensures complete ester cleavage.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
Microwave Method : Advantages include rapid reaction time (5 minutes) and high yield (99%). Limitations involve the need for specialized microwave equipment and halogenated coumarin precursors.
-
Mitsunobu-Hydrolysis Route : Enables modular introduction of substituents but requires multiple steps (etherification, hydrolysis) and sensitive reagents (DEAD).
Scalability and Cost
-
The Perkin rearrangement uses inexpensive bases (NaOH) and solvents (ethanol), favoring industrial scalability.
-
Mitsunobu reagents (DEAD, triphenylphosphine) are cost-prohibitive for large-scale synthesis, though catalytic variants are emerging.
Mechanistic Considerations in Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring, influenced by the presence of the methylethoxy and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted benzofurans.
Scientific Research Applications
3-Isopropoxybenzofuran-2-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 3-position of the benzofuran ring significantly influences solubility, stability, and intermolecular interactions. Below is a comparative analysis based on available
Key Observations :
- Electron-withdrawing groups (e.g., methanesulfonylmethyl) increase acidity and may enhance binding to biological targets .
- Bulkier substituents (e.g., isopropoxy) likely reduce solubility in polar solvents compared to methyl or oxo derivatives.
- Heterocyclic extensions (e.g., thiophene in ) introduce additional pharmacophore elements but complicate synthetic routes.
Limitations :
- No direct evidence for 3-isopropoxybenzofuran-2-carboxylic acid’s applications, but its isopropoxy group may improve lipid solubility for drug delivery compared to methyl or sulfonyl analogs.
Q & A
Q. What are the standard protocols for synthesizing 3-Isopropoxybenzofuran-2-carboxylic acid?
The synthesis typically involves multi-step reactions, including substitution and cyclization steps. Key factors include solvent selection (e.g., polar aprotic solvents like DMF), temperature control (80–120°C), and reaction time optimization (12–24 hours). Precursor compounds like benzofuran derivatives are functionalized with isopropoxy groups via nucleophilic substitution, followed by carboxylation using CO₂ or carboxylic acid derivatives. Purity is ensured via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve substituent positions on the benzofuran core. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for biological studies) .
Q. How should stability and storage conditions be managed for this compound?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as these may hydrolyze the isopropoxy group or decarboxylate the carboxylic acid. Solubility in DMSO or ethanol allows stable stock solutions for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Systematic Design of Experiments (DoE) is recommended, varying parameters like solvent polarity, catalyst loading (e.g., palladium for cross-coupling steps), and stoichiometry. For example, using microwave-assisted synthesis reduces reaction time and improves regioselectivity. Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps, enabling targeted optimization .
Q. How can discrepancies between experimental and theoretical spectral data (e.g., NMR shifts) be resolved?
Discrepancies often arise from solvent effects, conformational isomerism, or computational approximations. Validate experimental data by repeating under standardized conditions (e.g., deuterated solvents). Compare results with Density Functional Theory (DFT)-calculated chemical shifts and coupling constants to identify conformational contributions .
Q. What strategies are used to investigate structure-activity relationships (SAR) for biological applications?
Synthesize analogs with modified substituents (e.g., replacing isopropoxy with cyclopropyl or chlorophenoxymethyl groups) and evaluate their binding affinity (e.g., via surface plasmon resonance) or enzymatic inhibition. Molecular docking studies predict interactions with target proteins (e.g., kinases or GPCRs), guiding SAR hypotheses .
Q. How are computational methods integrated to validate experimental findings?
Use computational tools like Gaussian or ORCA for geometry optimization and vibrational frequency analysis. Compare calculated IR/NMR spectra with experimental data to confirm structural assignments. Molecular dynamics simulations assess stability in biological environments (e.g., aqueous solubility or membrane permeability) .
Q. What experimental designs are recommended for studying interactions with biological targets?
Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics or fluorescence polarization assays for kinetic analysis. For in vitro studies, use cell lines transfected with target receptors and measure downstream signaling (e.g., cAMP or calcium flux). Include negative controls (e.g., scrambled analogs) to confirm specificity .
Q. How does substituent variation (e.g., isopropoxy vs. methoxy) influence reactivity in further derivatization?
Steric and electronic effects of substituents alter reactivity. For example, bulkier isopropoxy groups may hinder nucleophilic attack at the 2-position, while electron-withdrawing substituents (e.g., nitro) activate the furan ring for electrophilic substitution. Competitive experiments under identical conditions quantify relative reactivities .
Q. What approaches are used to address low solubility in aqueous media for biological assays?
Co-solvents like cyclodextrins or PEG-based surfactants enhance solubility without denaturing proteins. Alternatively, synthesize prodrugs (e.g., ester derivatives) that hydrolyze in vivo to release the active carboxylic acid form. Dynamic Light Scattering (DLS) monitors nanoparticle formulations for sustained release .
Data Analysis and Contradiction Resolution
Q. How should researchers analyze contradictory bioactivity data across studies?
Perform meta-analysis to identify variables like assay conditions (e.g., pH, temperature) or cell line differences. Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Statistical tools (e.g., ANOVA with post-hoc tests) determine significance of observed differences .
Q. What methodologies ensure reproducibility in multi-step syntheses?
Document reaction parameters rigorously (e.g., humidity, catalyst batch). Use High-Throughput Experimentation (HTE) to screen conditions in parallel. Share raw data (e.g., NMR spectra, HPLC traces) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
